molecular formula C21H20N6O3 B12378541 4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

Cat. No.: B12378541
M. Wt: 404.4 g/mol
InChI Key: SDEQABRORCXFFT-UHFFFAOYSA-N
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Description

4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidinone core, substituted with dimethoxypyridinyl and dimethylquinazolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the dimethoxypyridinyl and dimethylquinazolinyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require precise temperature control, inert atmosphere, and purification steps like column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing cost-effective purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including reflux and microwave-assisted synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, while in materials science, it may interact with other molecules to form stable complexes.

Comparison with Similar Compounds

Similar Compounds

  • **4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the context of use.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and properties make it a valuable subject of study in fields ranging from chemistry and biology to medicine and materials science. Further research and development may uncover new applications and enhance our understanding of this intriguing compound.

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C21H20N6O3/c1-11-5-6-15-14(7-11)12(2)23-20(24-15)27-21-25-16(9-18(28)26-21)13-8-17(29-3)19(30-4)22-10-13/h5-10H,1-4H3,(H2,23,24,25,26,27,28)

InChI Key

SDEQABRORCXFFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CC(=C(N=C4)OC)OC)C

Origin of Product

United States

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